molecular formula C17H15NO3 B2991851 N-(4-methoxyphenyl)-2H-chromene-3-carboxamide CAS No. 338761-04-9

N-(4-methoxyphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2991851
CAS No.: 338761-04-9
M. Wt: 281.311
InChI Key: YRKFTAOXJUOJBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a chromene (benzopyran) core substituted at the 3-position with a carboxamide group. The amide nitrogen is further linked to a 4-methoxyphenyl ring, conferring distinct electronic and steric properties. Coumarins and their analogs are widely studied for diverse pharmacological activities, including anti-inflammatory, antiviral, and cardioprotective effects .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-20-15-8-6-14(7-9-15)18-17(19)13-10-12-4-2-3-5-16(12)21-11-13/h2-10H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKFTAOXJUOJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2H-chromene-3-carboxamide typically involves the condensation of 4-methoxyaniline with 2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using automated reactors and continuous flow systems. The use of microwave-assisted synthesis can also enhance reaction rates and yields. Purification of the product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-methoxyphenyl)-2H-chromene-3-carboxamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

7-hydroxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, a coumarin derivative, is a synthetic organic compound with a chromene core structure, featuring a hydroxyl group at the 7-position and a methoxyphenyl substituent at the nitrogen atom of the carboxamide group. Coumarins, in general, are known for various pharmacological and biological effects, including anti-inflammatory, anticoagulant, antihypertensive, anticonvulsant, antioxidant, antimicrobial, and neuroprotective properties . They can also modulate signaling pathways impacting several cell processes and have shown therapeutic effects against various cancers .

Potential Applications of 7-hydroxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

  • Pharmaceutical Development The biological activities of 7-hydroxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide make it a candidate for pharmaceutical development.
  • Biological Activity Investigations Coumarin derivatives have been investigated for various biological activities. The specific substitution pattern of 7-hydroxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide enhances its biological activity profile compared to other coumarins. The methoxy group increases lipophilicity, potentially improving bioavailability and efficacy.
  • Aromatase Inhibition Some coumarin derivatives have demonstrated aromatase inhibiting capabilities, which are effective for the treatment of diseases such as breast cancer . Amide coumarin N-benzhydryl-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide has been identified as an aromatase inhibitor .
  • Antitumor Activity Coumarin sulfonamides and amides derivatives have shown antitumor activity in vitro . One compound, 9c, demonstrated potency against MDA-MB-231 cells, with an IC50 value comparable to 5-fluorouracil, and exhibits properties such as inhibition of cell migration and induction of apoptosis . It promotes cancer cell apoptosis by increasing ROS levels and upregulating the expression of caspase-3 in MDA-MB-231 cells, suggesting it as a potential lead compound for antitumor drug research .
  • Antibacterial Activities Some synthesized coumarin derivatives have exhibited good antibacterial activities against Gram-positive pathogens, including methicillin-resistant bacteria .

Related Coumarin Compounds and Their Applications

Compound NameStructural FeaturesUnique Aspects
N-(5-chloro-2-methoxyphenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamideChlorine substitutionEnhanced antibacterial activity
7-hydroxycoumarinBasic coumarin structureKnown for its fluorescence properties
6-methylcoumarinMethyl substitution on coumarinUsed extensively in fluorescence applications
4-hydroxy-N'-[(E)-(4-methoxyphenyl)methylidene]-2-oxo-2H-chromene-3-carbohydrazideHydrazide functionalityPotential anti-cancer properties
N-(4-((2-((2-oxo-2 H-chromen-4-yl)oxy)phenyl)-2-(piperidin-1-yl)acetamideHybrid of coumarinShowed potent antifibrotic abilities in inhibiting TGF-β-induced total collagen accumulation in NRK-49F cells with low toxicity and macrophage migration
OstholeCoumarin derivativeEffective against multiple sclerosis; retards the disease process when therapy is initiated in the subclinical period
7-bromo-3-(6-bromopyridazine-3yl)coumarin3-pyridazinylcoumarin scaffoldHighest effectiveness against Parkinson’s disease with an IC50 of 60 nM and no cytotoxic effects at the neuronal level
7-ethoxy-4-methylcoumarin (EMC)Has an agonist effect against the dopamine D2 receptor (DRD2), significantly improving motor areas and the clinical manifestations of PD
Amide coumarin N-benzhydryl-7-(diethylamino)-2-oxo-2 H-chromene-3-carboxamide (IC 50 values 4.5 µM)Amide group substitutionInhibitor of aromatase. Comparable aromatase inhibitory activity to the 1st generation aromatase inhibitor aminoglutethimide (3.2 µM)

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group enhances its binding affinity to these targets, while the carboxamide functionality allows for hydrogen bonding interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

  • N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide ():
    Replaces the 4-methoxyphenyl group with a 4-methoxyphenethyl chain. The extended alkyl chain increases molecular flexibility but may reduce binding affinity due to steric hindrance .
  • 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (): Substitutes the methoxy group with a sulfamoyl moiety.
  • N-(4-Acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide ():
    Adds an 8-methoxy group on the chromene core and an acetamido group on the phenyl ring. The dual methoxy-acetamido substitution may synergistically improve anti-inflammatory activity, as seen in structurally related amides .

Chromene Core Modifications

  • 7-Methoxy-N-[4-(1-methylethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide (): Incorporates a 7-methoxy group on the chromene and an isopropyl group on the phenyl ring.
  • (2Z)-2-[(3-Chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide (): Replaces the oxo group at position 2 with an imino substituent. The imino group introduces a conjugated system, which may enhance UV absorption properties but reduce metabolic stability .

Key Properties

Property Target Compound 2-Oxo-N-(4-sulfamoylphenyl)-chromene-3-carboxamide 7-Methoxy-N-isopropylphenyl analog
Molecular Weight ~295 g/mol 357 g/mol 339 g/mol
LogP (Predicted) 3.2 1.8 (due to sulfamoyl) 4.0
Synthetic Yield 65–75% (estimated) 50–60% 55–65%

Biological Activity

N-(4-methoxyphenyl)-2H-chromene-3-carboxamide, a derivative of the chromene family, has garnered attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound features a chromene core structure, which consists of a benzene ring fused to a pyran ring, with a methoxy group at the para position of the phenyl ring. Its molecular formula is C17H13NO4C_{17}H_{13}NO_4 with a molecular weight of approximately 295.29 g/mol. The presence of the methoxy group enhances its solubility and biological activity compared to other similar compounds in the chromene family.

The compound's biological activity is attributed to its interaction with various molecular targets and signaling pathways:

  • Molecular Targets : this compound may bind to specific enzymes or receptors, modulating their activity. Notably, it has been suggested to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases like Alzheimer's .
  • Signaling Pathways : The compound potentially influences critical signaling pathways such as MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, apoptosis, and inflammation .

Antitumor Activity

This compound has demonstrated significant antitumor properties across various cancer cell lines:

  • Cell Proliferation Inhibition : Studies have shown that this compound inhibits cancer cell proliferation effectively. For example, it exhibited cytotoxic effects against breast cancer cell lines (BT474 and SKBR-3) by inhibiting key signaling proteins involved in cancer progression .
  • Apoptosis Induction : Experimental results indicate that treatment with this compound leads to increased apoptotic cell death in cancer cells. Morphological changes and chromatin damage were observed post-treatment, suggesting its potential as an anticancer agent .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are attributed to its ability to modulate inflammatory pathways:

  • Inhibition of Inflammatory Mediators : The compound has shown promise in reducing the expression of pro-inflammatory cytokines and enzymes involved in inflammatory responses .

Comparative Biological Activity

To contextualize the biological activity of this compound, a comparison with related compounds is provided in Table 1.

Compound NameMolecular FormulaBiological Activity
N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamideC17H13NO3Antitumor activity
N-(phenyl)-2-oxo-2H-chromene-3-carboxamideC16H13NO3Anti-inflammatory properties
7-HydroxycoumarinC9H6O3Anticoagulant effects

The unique methoxy substitution in this compound enhances its selectivity towards specific biological targets compared to structurally similar compounds.

Case Studies and Research Findings

Recent studies have evaluated the biological activities of this compound through various experimental approaches:

  • Anticancer Studies : A study involving multiple cancer cell lines demonstrated that this compound significantly inhibited cell growth at concentrations below 10 µM, indicating potent cytotoxicity .
  • Enzyme Inhibition Studies : Kinetic studies revealed that this compound exhibits moderate inhibitory effects against AChE and BChE, with IC50 values suggesting potential applications in treating neurodegenerative diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.